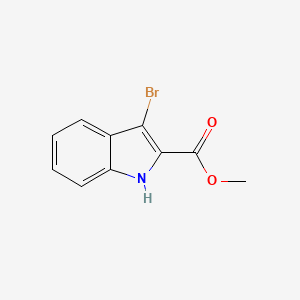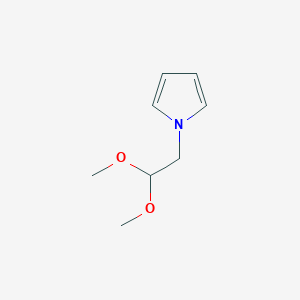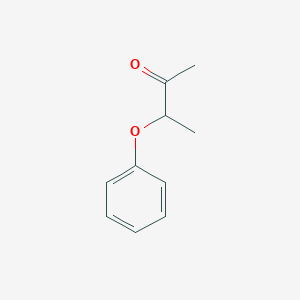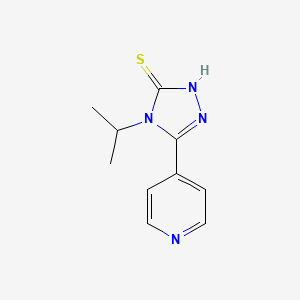
2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
カタログ番号 B1363742
CAS番号:
438219-85-3
分子量: 279.29 g/mol
InChIキー: WAHCUXNTPSKLRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinoline ring, followed by the introduction of the hydroxyphenyl and carboxylic acid groups. The exact methods would depend on the specific reactions used in the synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline ring, along with the attached functional groups. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, while the hydroxy group could be involved in reactions typical of alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it relatively acidic, and the aromatic rings could contribute to its stability .科学的研究の応用
Synthesis and Structural Studies
- Synthetic Studies on Potent Marine Drugs : A study by Li et al. (2013) focused on the synthesis of 4H-Chromene-2-carboxylic acid derivatives, which could be useful for understanding the structure-activity relationship of antitumor antibiotics. This research offers insights into the synthesis process that could be relevant to compounds like 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Li et al., 2013).
Reaction and Derivative Formation
- Reactions of Hydroxyglycines : Research by Hoefnagel et al. (1993) describes the reaction of hydroxyglycine with 2-aminobenzophenones to form quinazoline derivatives. This study is significant for understanding the chemical reactions and potential derivative formations of compounds like 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Hoefnagel et al., 1993).
Supramolecular Architecture
- Hydrogen Bonded Supramolecular Framework : A study by Jin et al. (2012) investigates the noncovalent weak interactions and supramolecular framework involving 2-methylquinoline and carboxylic acid derivatives. This research provides a deeper understanding of the supramolecular structures that could be formed by similar compounds, including 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Jin et al., 2012).
Photoluminescence and Semiconductor Properties
- Photoluminescence and Semiconductor Properties : Yi et al. (2019) synthesized and characterized a complex that included a quinoline carboxylic acid derivative. This study explored the photoluminescence and semiconductor properties of the complex, which is significant for understanding the electronic and optical properties of related compounds (Yi et al., 2019).
Antioxidant Properties
- Antioxidant Properties : Kawashima et al. (1979) investigated a compound structurally related to quinoline carboxylic acids and found it to have significant antioxidant properties. This research is relevant to understanding the potential antioxidant capabilities of 2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (Kawashima et al., 1979).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10-6-7-14-12(8-10)13(17(20)21)9-15(18-14)11-4-2-3-5-16(11)19/h2-9,19H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHCUXNTPSKLRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425362 |
Source


|
| Record name | 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |
CAS RN |
438219-85-3 |
Source


|
| Record name | 2-(2-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
methyl 3-bromo-1H-indole-2-carboxylate
220664-31-3
1-(2,2-Dimethoxyethyl)-1H-pyrrole
93217-61-9
3-Phenoxy-2-butanone
6437-85-0

![2-[(Carboxymethyl)amino]propanoic acid hydrochloride](/img/structure/B1363659.png)



![Methyl 3-{5-[(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate](/img/structure/B1363668.png)
![(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone](/img/structure/B1363677.png)

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)
![1-(2,6-Dichlorobenzyl)-2-[(dimethylamino)methylene]-1,1-dimethylhydrazinium chloride](/img/structure/B1363707.png)




